molecular formula C13H23N5O2 B2577590 tert-butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate CAS No. 1229516-72-6

tert-butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate

Cat. No.: B2577590
CAS No.: 1229516-72-6
M. Wt: 281.36
InChI Key: ZBVAVTOHPUDXRL-UHFFFAOYSA-N
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Description

“tert-butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate” is a compound with the molecular weight of 281.36 . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23N5O2/c1-13(2,3)20-12(19)17-6-4-11(5-7-17)18-9-10(8-14)15-16-18/h9,11H,4-8,14H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.

It is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate has been synthesized and characterized in various studies. For instance, it has been identified as an intermediate in the synthesis of biologically active compounds like crizotinib (D. Kong et al., 2016). Additionally, its synthesis has been described through the regioselective ring-opening of a racemic N-Boc-protected compound, serving as a new scaffold for the preparation of substituted piperidines (Rianne A. G. Harmsen et al., 2011).

Biological and Medicinal Research

This compound plays a crucial role in the development of small molecule anticancer drugs. Its derivatives have been synthesized and studied for their potential in treating various cancers (Binliang Zhang et al., 2018). Moreover, the compound's derivatives have also been screened for in vitro antibacterial and anthelmintic activity, showing moderate effectiveness in these areas (C. Sanjeevarayappa et al., 2015).

Chemical Research

In chemical research, this compound and its derivatives have been used to explore novel synthesis methods and chemical structures. For example, its synthesis from piperidin-4-ylmethanol demonstrates the versatility of this compound in chemical synthesis (Min Wang et al., 2015). Moreover, its role in the formation of other complex structures has been studied, highlighting its significance in developing new chemical entities (D. Richter et al., 2009).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Properties

IUPAC Name

tert-butyl 4-[4-(aminomethyl)triazol-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)17-6-4-11(5-7-17)18-9-10(8-14)15-16-18/h9,11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVAVTOHPUDXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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